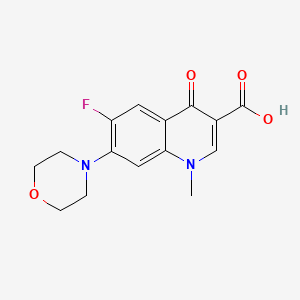

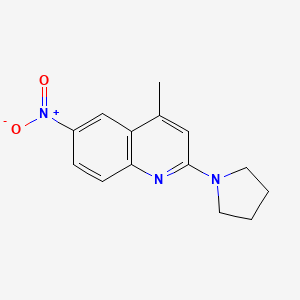

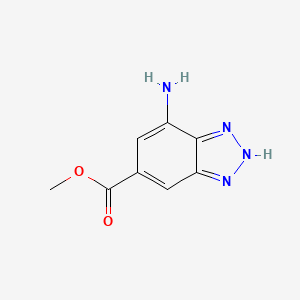

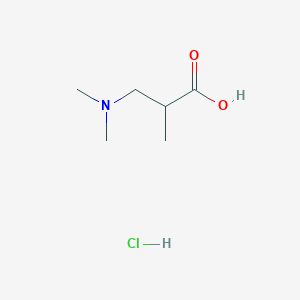

![molecular formula C12H13NO5 B3151249 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid CAS No. 70767-64-5](/img/structure/B3151249.png)

1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid

Descripción general

Descripción

1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid, also known as BHAC, is a chemical compound that has gained significant attention in the field of organic chemistry due to its potential biological and medicinal applications. It has a molecular weight of 251.24 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H13NO5/c14-10 (15)12 (17)7-13 (8-12)11 (16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2, (H,14,15) . This indicates that the compound has a complex structure with multiple functional groups, including a carbonyl group, a hydroxy group, and a benzyloxy group.

Aplicaciones Científicas De Investigación

Synthesis of 2-carboxy-4-methylazetidine

A novel isomeric analog of dl-proline, 2-carboxy-4-methylazetidine, demonstrates the potential of azetidine derivatives in the synthesis of complex peptides. By reacting α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation, the title compound is produced, suggesting its utility in peptide engineering (Soriano, Podraza, & Cromwell, 1980).

Development of Non-Proteinogenic Amino Acids

The synthesis of unprotected 3-hydroxyazetidine carboxylic acids from D-glucose introduces a new class of peptide isosteres for medicinal chemistry. These compounds, capable of inhibiting glycosidases at micromolar levels, highlight the innovative use of azetidine derivatives as functional elements in drug development (Glawar et al., 2013).

Fluorinated Beta-Amino Acid Synthesis

The successful pathway to synthesize 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, showcases the versatility of azetidine compounds in creating building blocks for medicinal chemistry. This process involves bromofluorination, reduction, ring closure, and protecting group modifications, illustrating the compound's potential as a medicinal chemistry tool (Van Hende et al., 2009).

Angiotensin II Receptor Antagonists

The development of prodrugs for benzimidazole-7-carboxylic acids, aiming to improve oral bioavailability, underscores the strategic use of azetidine derivatives in optimizing drug delivery and efficacy. This research provides a foundation for further exploration of azetidine-based compounds in pharmaceutical development (Kubo et al., 1993).

Safety and Hazards

Propiedades

IUPAC Name |

3-hydroxy-1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)12(17)7-13(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAHDWSCWXHUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.